Comprehensive Physicochemical and Analytical Guide to 3-Hydroxy-4-(trifluoromethyl)benzonitrile
Comprehensive Physicochemical and Analytical Guide to 3-Hydroxy-4-(trifluoromethyl)benzonitrile
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern synthetic chemistry and drug development, the precise characterization of building blocks is non-negotiable. 3-Hydroxy-4-(trifluoromethyl)benzonitrile (CAS: 731002-50-9) is a highly versatile, multifunctional aromatic intermediate characterized by a molecular weight of 187.12 g/mol .
This compound features three distinct functional groups—a hydroxyl (-OH), a trifluoromethyl (-CF3), and a nitrile (-CN) moiety—attached to a benzene ring. This specific structural triad makes it a highly sought-after scaffold in fragment-based drug discovery (FBDD), the synthesis of androgen receptor antagonists, and the development of high-performance electrolyte additives for lithium-ion batteries . This whitepaper provides an authoritative breakdown of its molecular weight derivation, physicochemical behavior, and self-validating protocols for analytical verification and synthetic derivatization.
Molecular Weight Derivation & Physicochemical Profiling
Understanding the exact mass and molecular weight of a compound is the foundation of mass spectrometry and stoichiometric calculations. The molecular formula for 3-Hydroxy-4-(trifluoromethyl)benzonitrile is C₈H₄F₃NO .
Causality in Physicochemical Behavior
The molecular weight of 187.12 g/mol is highly advantageous for drug design because it leaves over 300 Da of "molecular real estate" before hitting the 500 Da limit defined by Lipinski’s Rule of Five.
Furthermore, the spatial arrangement of the functional groups dictates the molecule's reactivity. The strong electron-withdrawing nature of both the -CF3 and -CN groups inductively pulls electron density away from the aromatic ring. This significantly increases the acidity of the meta-hydroxyl group, lowering its predicted pKa to ~6.60 (compared to a standard phenol pKa of ~10). This specific causality—electronegativity driving acidity—is critical for selecting the correct ionization mode during mass spectrometry.
Quantitative Data Summaries
Table 1: Physicochemical Profile Summary
| Property | Value | Analytical & Synthetic Significance |
| Molecular Weight | 187.12 g/mol | Ideal low-MW starting material for complex synthesis. |
| Exact Mass | 187.0245 Da | Target value for High-Resolution Mass Spectrometry (HRMS). |
| Molecular Formula | C₈H₄F₃NO | Dictates isotopic distribution patterns (e.g., M+1 peak). |
| Predicted pKa | ~6.60 | Indicates facile deprotonation at physiological pH. |
| XLogP3 | 2.2 | Optimal lipophilicity for cellular membrane permeability. |
Table 2: Atomic Mass Contributions (Total MW: 187.12 g/mol )
| Element | Count | Atomic Mass (Da) | Total Mass Contribution (Da) | Mass Fraction (%) |
| Carbon (C) | 8 | 12.011 | 96.088 | 51.35% |
| Fluorine (F) | 3 | 18.998 | 56.994 | 30.46% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 8.55% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 7.49% |
| Hydrogen (H) | 4 | 1.008 | 4.032 | 2.15% |
Analytical Validation Protocol: LC-HRMS
To ensure the structural integrity of 3-Hydroxy-4-(trifluoromethyl)benzonitrile sourced from commercial vendors , laboratories must employ a self-validating High-Resolution Mass Spectrometry (HRMS) workflow.
Step-by-Step Methodology: LC-ESI-TOF Analysis
This protocol utilizes Electrospray Ionization (ESI). Because the phenol group is highly acidic (pKa ~6.60), Negative Ionization Mode (ESI-) is the strictly required logical choice to yield the [M-H]⁻ ion.
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System Suitability (Self-Validation Check 1):
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Inject 2 µL of LC-MS grade Methanol (blank) to ensure the column is free of carryover at the target m/z 186.01.
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Sample Preparation:
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Dissolve 1 mg of the compound in 1 mL of Methanol.
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Causality: Methanol fully solvates the lipophilic -CF3 moiety while stabilizing the polar -OH group via hydrogen bonding.
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Chromatographic Separation:
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Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm).
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Mobile Phase A: H₂O + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Run a rapid gradient (5% B to 95% B over 3 minutes).
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Ionization & Acquisition:
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Operate the MS in ESI Negative Mode.
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Target Ion: The molecule will lose a proton, yielding an exact mass of 186.0167 Da for the[M-H]⁻ ion.
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Data Processing (Self-Validation Check 2):
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Apply a mass defect filter. The observed mass must fall within ±5 ppm of the theoretical exact mass (186.0167 Da) to confirm the molecular weight and formula.
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Caption: Analytical workflow for HRMS molecular weight validation of the target compound.
Synthetic Utility & Derivatization Workflows
The 187.12 g/mol scaffold is primed for divergent synthesis. The two primary vectors for modification are the hydroxyl group (via O-alkylation or cross-coupling) and the nitrile group (via hydrolysis, reduction, or cycloaddition).
Step-by-Step Methodology: Base-Mediated O-Alkylation
This protocol outlines the synthesis of an aryl ether derivative, a common transformation in medicinal chemistry to increase lipophilicity and block Phase II glucuronidation of the phenol.
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Reagent Mixing:
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In a flame-dried flask under nitrogen, dissolve 1.0 eq of 3-Hydroxy-4-(trifluoromethyl)benzonitrile in anhydrous DMF.
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Add 1.5 eq of Potassium Carbonate (K₂CO₃).
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Causality: K₂CO₃ is a mild base. Because the phenol is highly acidic (pKa ~6.60), a mild base is entirely sufficient for deprotonation, avoiding the use of stronger bases (like NaH) that could cause unwanted side reactions with the nitrile group.
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Electrophile Addition:
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Add 1.2 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise at 0°C. Warm to room temperature.
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Reaction Monitoring (Self-Validation Check 1):
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Monitor via Thin-Layer Chromatography (TLC).
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Validation: The starting material (MW 187.12) is highly polar and will have a low Retention Factor (Rf). As the -OH group is masked by the alkyl group, the product will exhibit a significantly higher Rf.
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Workup & Isolation:
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Quench with water to precipitate the highly lipophilic product. Extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.
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Mass Confirmation (Self-Validation Check 2):
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Run LC-MS. The new molecular weight should equal: 187.12 + MW(Alkyl Group) - 1.01 (loss of proton).
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Caption: Logical relationship of synthetic derivatization pathways for the 187.12 g/mol scaffold.
References
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Title: 3-Hydroxy-4-(trifluoromethyl)benzonitrile | C8H4F3NO | CID 59462958 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]
